molecular formula C17H12N2O2 B2404207 N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide CAS No. 865659-17-2

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Cat. No.: B2404207
CAS No.: 865659-17-2
M. Wt: 276.295
InChI Key: DSPIUBGAJINGFH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall energy production in cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments. Understanding the transport and distribution of this compound is critical for determining its therapeutic potential and optimizing its delivery.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide typically involves multi-step reactions. One common method includes the reaction of 2-methylquinolines with aldehydes and alkynoates through a dehydration/cycloaddition sequence . This method is catalyst- and additive-free, making it an efficient route for synthesizing pyrrolo[1,2-a]quinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIUBGAJINGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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